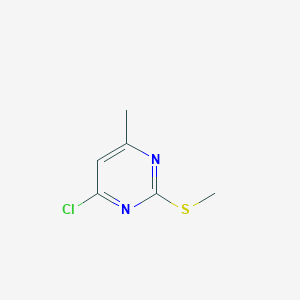![molecular formula C11H12ClNO B057591 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 824430-77-5](/img/structure/B57591.png)
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related compounds like 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol involves reductive cleavage of the bridged N-O bond of corresponding epoxytetrahydro-1-benzazepines (Macías et al., 2011).
Molecular Structure Analysis
- Compounds similar to 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one often crystallize in monoclinic or orthorhombic systems with distinct space groups and unit-cell parameters, suggesting complex molecular structures (Macías et al., 2011).
Chemical Reactions and Properties
- The preparation of related compounds can involve steps like reductive cleavage and intramolecular Friedel-Crafts alkylation, indicating a range of chemical reactions and properties (Acosta et al., 2015).
Physical Properties Analysis
- X-ray diffraction patterns of similar compounds reveal crystallization in different systems, reflecting unique physical properties such as crystal structure and stability (Macías et al., 2011).
Chemical Properties Analysis
- The molecular and supramolecular structures of related compounds, such as benzazepine derivatives, show significant variation in molecular conformations and intermolecular interactions, suggesting diverse chemical properties (Acosta et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Macías et al. (2011) reported on the synthesis and X-ray diffraction data of related compounds, providing insights into their crystallization and molecular structures (Macías et al., 2011).
- Acosta et al. (2015) discussed the synthesis of closely related benzo[b]pyrimido[5,4-f]azepine derivatives, highlighting their similar molecular structures but different supramolecular assemblies (Acosta et al., 2015).
Conformational Analysis and Medicinal Applications :
- Trigo-Mourino et al. (2013) conducted a conformational analysis of lorcaserin (a compound related to 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) in water, providing insights that are crucial for understanding its pharmacological behavior (Trigo-Mourino et al., 2013).
- Berger et al. (1989) explored the synthesis and receptor affinities of analogues of a dopamine D1 selective ligand, demonstrating the relevance of these compounds in neuroscience and pharmacology (Berger et al., 1989).
Chemical Transformations and Methodologies :
- Shen et al. (2016) developed a hydrogenation/oxidative fragmentation cascade for synthesizing chiral 4,5-dihydro-1H-benzo[d]azepin-1-ones, a method that could be useful in the synthesis of complex organic molecules (Shen et al., 2016).
- Rajanarendar et al. (2013) synthesized novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, evaluating their antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2013).
Pharmacological and Therapeutic Potential :
- Massah et al. (2016) described a new method for the synthesis of alprazolam and diazepam, drugs related to the benzazepine class, and studied their binding modes to the GABAA receptor (Massah et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7-10-6-9(12)3-2-8(10)4-5-13-11(7)14/h2-3,6-7H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXBSJNHZORGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCNC1=O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469126 | |
| Record name | 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | |
CAS RN |
824430-77-5 | |
| Record name | 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)









